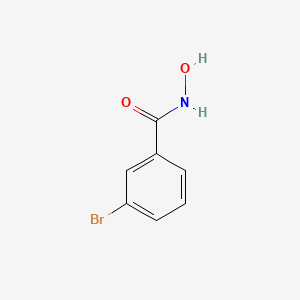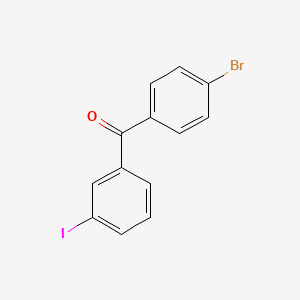
2-Amino-5-nitrobenzenesulfonamide
Übersicht
Beschreibung
2-Amino-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C6H7N3O4S and its molecular weight is 217.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
2-Amino-5-nitrobenzenesulfonamide has been utilized in the synthesis of novel compounds. For instance, its derivatives have been successfully condensed with saccharide and nucleoside derivatives to create fully protected amino acid carbohydrate hybrids, demonstrating its versatility in organic synthesis (Turner et al., 2001). Similarly, its application in the Mitsunobu glycosylation process has led to the production of glucosylamines and Amadori rearrangement products (Turner et al., 1999).
Chemical Transformations and Solid-Phase Synthesis
This compound has been a key intermediate in various chemical transformations. For example, polymer-supported benzenesulfonamides prepared from it have been used in solid-phase synthesis, leading to the creation of diverse privileged scaffolds and illustrating its utility in innovative synthetic strategies (Fülöpová & Soural, 2015).
Development of Cyclic Compounds
This compound has played a significant role in the development of cyclic compounds. Research has focused on synthesizing novel cyclic compounds containing aminobenzenesulfonamide, showing its importance in the creation of complex molecular structures (Kaneda, 2020).
Application in Drug Discovery
In the field of drug discovery, this compound has been used to synthesize novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids. These hybrids have shown promise in mycobacterial inhibition and low cytotoxicity, highlighting the potential for developing new therapeutic agents (Murthy et al., 2021).
Wirkmechanismus
Target of Action
2-Amino-5-nitrobenzenesulfonamide, also known as a sulfonamide, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and bind to the active site of the enzyme, preventing PABA from binding . This inhibits the production of folic acid, thereby disrupting DNA synthesis and bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This leads to a decrease in the availability of folic acid for DNA synthesis, which in turn inhibits bacterial growth and reproduction .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of certain food components .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides required for DNA synthesis . This leads to a halt in bacterial replication and eventually results in bacterial death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds, such as food components or other drugs, can affect the metabolism and excretion of the compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-5-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as carbonic anhydrase and sulfonamide-resistant dihydropteroate synthase. These interactions are primarily inhibitory, where this compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Cellular Effects
This compound has been observed to induce apoptosis in various cancer cell lines. It activates the p38/ERK phosphorylation pathway, leading to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to reduced cell proliferation and increased cell death in malignant cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor for certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its inhibitory effects on enzymes and cellular functions can persist, although the degree of inhibition may decrease over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and anti-cancer activity. At higher doses, it can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects varies among different animal models, but it is generally observed that high doses lead to significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid. These reactions are catalyzed by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase, leading to the formation of more hydrophilic metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as its solubility and affinity for binding proteins .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing the compound to specific organelles .
Eigenschaften
IUPAC Name |
2-amino-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKATTZSUUSDLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571961 | |
| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54734-85-9 | |
| Record name | 2-Amino-5-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54734-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-nitrobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)




![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)








